molecular formula C18H14Cl2N2O2 B2933088 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone CAS No. 478045-91-9

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone

Cat. No.: B2933088
CAS No.: 478045-91-9
M. Wt: 361.22
InChI Key: VATYYHKVOCLGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone is a synthetic organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a hydroxy group, and a pyridinylmethyl group attached to a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with the pyridinone core.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or organic peroxides.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with the hydroxylated pyridinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The dichlorobenzyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethyl and dichlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Various substituted pyridinones depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes, receptors, and DNA. The dichlorobenzyl group may enhance binding affinity to hydrophobic pockets, while the hydroxy group can form hydrogen bonds with target molecules. The pyridinylmethyl group may facilitate interactions with specific receptors or enzymes, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone: Lacks the pyridinylmethyl group, which may reduce its biological activity.

    4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone: Lacks the dichlorobenzyl group, potentially affecting its hydrophobic interactions.

    3-(2,4-dichlorobenzyl)-2(1H)-pyridinone: Lacks the hydroxy group, which may alter its reactivity and binding properties.

Uniqueness

The presence of both the dichlorobenzyl and pyridinylmethyl groups, along with the hydroxy group, makes 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone unique. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with a wide range of biological targets and making it a versatile compound for various applications.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(pyridin-4-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-14-2-1-13(16(20)10-14)9-15-17(23)5-8-22(18(15)24)11-12-3-6-21-7-4-12/h1-8,10,23H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATYYHKVOCLGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CN(C2=O)CC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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